Piperonyloylacetonitrile
Description
Piperonyloylacetonitrile is not directly mentioned in the provided papers, but related compounds and reactions involving piperidine and acetonitrile are discussed. Piperidine is a common reagent used in the synthesis of various nitrile-containing compounds, as seen in the synthesis of benzo[a]quinolizines , conjugated compounds , and tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives . Acetonitrile is also frequently used as a solvent or reactant in the synthesis of nitrile compounds , , .
Synthesis Analysis
The synthesis of related nitrile compounds often involves the use of piperidine as a catalyst. For instance, piperidine facilitates the Michael addition of phenylacetonitrile to acrylonitrile groups, leading to diphenylpentanedinitrile . Additionally, an alternative one-step procedure for converting piperonal to piperonylonitrile has been reported, where hydroxylamine hydrochloride reacts with piperonal to form an intermediate oxime, which then rapidly loses water to yield the nitrile .
Molecular Structure Analysis
Structural analysis of the synthesized nitrile compounds is typically performed using various spectroscopic techniques such as IR, EI-MS, and NMR spectroscopy. X-ray single-crystal diffraction analysis is also employed to determine the crystal structure of these compounds, as demonstrated in the study of phenylacetonitrile derivatives .
Chemical Reactions Analysis
The chemical reactivity of nitrile-containing compounds synthesized using piperidine is diverse. For example, arylidenesulfonylacetonitriles react with isoquinoline derivatives to produce benzo[a]quinolizines . In another study, the electrochemical behavior of piperonyl butoxide, a compound structurally related to this compound, was investigated, revealing its oxidation to a cation radical and subsequent reactions .
Physical and Chemical Properties Analysis
The solubility of piperonylonitrile in various solvents has been extensively studied, indicating that its solubility increases with temperature. The solubility behavior can be explained by the Hansen solubility parameter, which takes into account the comprehensive action of various solubility parameters. The influence of solute-solvent and solvent-solvent interactions on solubility has also been analyzed using the KAT-LSER model .
Scientific Research Applications
Insecticide Synergism and Gene Expression
Piperonyl butoxide (PBO), a compound related to piperonyloylacetonitrile, has been studied for its role as an insecticide synergist. It is known to inhibit the activity of cytochrome P450 enzymes, thereby enhancing the efficacy of certain insecticides. Research on Drosophila melanogaster has shown that PBO induces the expression of cytochrome P450 and glutathione S-transferase genes, which are involved in detoxification processes. This induction is similar to the response to phenobarbital, suggesting implications for pest management programs (Willoughby et al., 2007).
Enhancement of Pyrethroid Efficacy
The addition of PBO has been examined for its ability to enhance the efficacy of pyrethroids against pyrethroid-resistant Aedes aegypti, showcasing its potential in improving outcomes in mosquito control strategies. The enhancement is attributed to its inhibition of metabolic enzymes and facilitation of cuticular penetration of the insecticide (Bingham et al., 2011).
Medicinal Applications and Enzyme Inhibition
Piperine and its derivatives, such as piperonylic acid and piperonal, have been studied for their lipoxygenase (LOX) inhibitory activity, which is relevant in the context of medicinal applications. This research suggests that derivatives of piperine, which is structurally related to this compound, could have higher significance for certain medicinal applications due to their strong binding at the LOX enzyme's active site (Tomy et al., 2015).
Solubility and Thermodynamic Properties
The solubility and mixing thermodynamic properties of piperonylonitrile in different binary solvent mixtures have been explored, highlighting its chemical behavior and potential applications in chemical processes. The study found that the solubility of piperonylonitrile increases with temperature and the mass fraction of positive solvents, providing insights into its interactions and compatibility with various solvents (He et al., 2020).
Chemical Synthesis
An alternative one-step procedure for converting piperonal to piperonylonitrile has been developed, showcasing the potential for efficient and rapid synthesis methods in chemical research. This method offers advantages such as shortened reaction times, improved yields, and enhanced safety by eliminating the use of potentially toxic reagents (DeMott & Kelley, 2001).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZFLWZOMWQGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599099 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96220-14-3 | |
Record name | β-Oxo-1,3-benzodioxole-5-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96220-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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